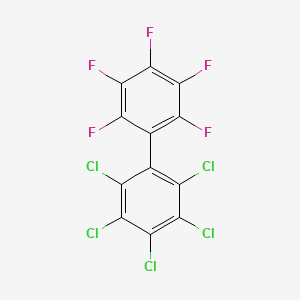
2,3,4,5,6-Pentachloro-2',3',4',5',6'-pentafluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl is a highly chlorinated and fluorinated biphenyl compound. This compound is part of a broader class of polychlorinated biphenyls (PCBs) and polychlorinated biphenyl derivatives, which are known for their chemical stability and resistance to degradation. These properties make them useful in various industrial applications but also raise environmental and health concerns due to their persistence and potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. The process includes:
Chlorination: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The chlorinated biphenyl is then fluorinated using a fluorinating agent like antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives are formed.
Oxidation Products: Oxidized derivatives such as biphenyl carboxylic acids.
Reduction Products: Reduced derivatives like biphenyl alcohols.
Scientific Research Applications
2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of halogenated biphenyls.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of flame retardants, dielectric fluids, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: Similar in structure but lacks fluorine atoms.
2,2’,3,4,5’-Pentachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern.
2,3’,4,4’,5’-Pentachlorobiphenyl: A chlorinated biphenyl with substitutions at different positions.
Uniqueness
2,3,4,5,6-Pentachloro-2’,3’,4’,5’,6’-pentafluoro-1,1’-biphenyl is unique due to its high degree of halogenation, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in industrial applications but also raises concerns about its environmental persistence and potential health impacts.
Properties
CAS No. |
61908-08-5 |
|---|---|
Molecular Formula |
C12Cl5F5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentafluorophenyl)benzene |
InChI |
InChI=1S/C12Cl5F5/c13-3-1(4(14)6(16)7(17)5(3)15)2-8(18)10(20)12(22)11(21)9(2)19 |
InChI Key |
DTCWFVWVOATAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















